4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N,3-trimethylthiophene-2-carboxamide
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Overview
Description
4-CYANO-5-[(CYCLOPROPYLCARBONYL)AMINO]-N~2~,N~2~,3-TRIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a cyano group, a cyclopropylcarbonyl group, and a thiophene ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-5-[(CYCLOPROPYLCARBONYL)AMINO]-N~2~,N~2~,3-TRIMETHYL-2-THIOPHENECARBOXAMIDE can be achieved through various synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvent at room temperature or with solvent at elevated temperatures. Fusion of aromatic amines with ethyl cyanoacetate at high temperatures is another widely used method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CYANO-5-[(CYCLOPROPYLCARBONYL)AMINO]-N~2~,N~2~,3-TRIMETHYL-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction and reagents used.
Scientific Research Applications
4-CYANO-5-[(CYCLOPROPYLCARBONYL)AMINO]-N~2~,N~2~,3-TRIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of advanced materials and electronic components due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-CYANO-5-[(CYCLOPROPYLCARBONYL)AMINO]-N~2~,N~2~,3-TRIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and cyanoacetamide derivatives, such as:
- 4-CYANO-5-[(CYCLOPROPYLCARBONYL)AMINO]-N,N-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
- 4-AMINO-5-(4-BROMO-BENZOYL)ISOXAZOLE-3-CARBOXAMIDES
Uniqueness
4-CYANO-5-[(CYCLOPROPYLCARBONYL)AMINO]-N~2~,N~2~,3-TRIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-cyano-5-(cyclopropanecarbonylamino)-N,N,3-trimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H15N3O2S/c1-7-9(6-14)12(15-11(17)8-4-5-8)19-10(7)13(18)16(2)3/h8H,4-5H2,1-3H3,(H,15,17) |
InChI Key |
KPHHZHAETBDHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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